(S)-3-Bromo-1-methyl-pyrrolidine
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Overview
Description
(S)-3-Bromo-1-methyl-pyrrolidine is a chiral organic compound with the molecular formula C5H10BrN. It features a bromine atom attached to the third carbon of a pyrrolidine ring, which also bears a methyl group at the first carbon. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1-methyl-pyrrolidine typically involves the bromination of 1-methyl-pyrrolidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, selectively brominating the 3-position of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom, yielding 1-methyl-pyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: 1-Methyl-pyrrolidine and other dehalogenated derivatives.
Scientific Research Applications
(S)-3-Bromo-1-methyl-pyrrolidine has diverse applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: The compound finds use in the production of agrochemicals and specialty chemicals due to its reactivity and chiral properties.
Mechanism of Action
The mechanism by which (S)-3-Bromo-1-methyl-pyrrolidine exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The chiral nature of the compound allows for enantioselective interactions, which are crucial in the development of stereospecific drugs.
Comparison with Similar Compounds
®-3-Bromo-1-methyl-pyrrolidine: The enantiomer of (S)-3-Bromo-1-methyl-pyrrolidine, differing in the spatial arrangement of atoms around the chiral center.
3-Bromo-pyrrolidine: Lacks the methyl group at the first carbon, leading to different reactivity and applications.
1-Methyl-pyrrolidine: Lacks the bromine atom, resulting in significantly different chemical behavior.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both a bromine atom and a methyl group on the pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor for the development of chiral drugs and catalysts.
Properties
IUPAC Name |
(3S)-3-bromo-1-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYTHOKJZSZQJ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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